O-(Trimethylsilyl)hydroxylamin

Übersicht

Beschreibung

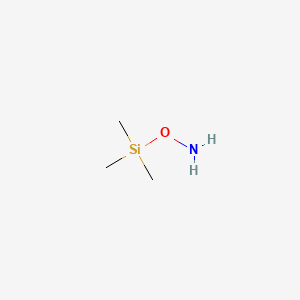

O-(Trimethylsilyl)hydroxylamine (OTMSH) is an organic compound with the formula CH3Si(OH)2N. It is a colorless liquid that is used as a reagent in organic synthesis. OTMSH is the trimethylsilyl derivative of hydroxylamine, and is used in a wide range of organic synthesis applications. OTMSH is also known as N-trimethylsilylhydroxylamine, trimethylsilylhydroxylamine, and N-trimethylsilyloxylamine.

Wissenschaftliche Forschungsanwendungen

Synthese von α-verzweigten Aminen

O-(Trimethylsilyl)hydroxylamin entsteht als Zwischenprodukt bei der durch Trimethylsilylchlorid katalysierten Synthese von α-verzweigten Aminen . α-verzweigte Amine sind wichtig für die Synthese verschiedener Pharmazeutika und Feinchemikalien.

Herstellung von O-Trimethylsilyl-Oximethern

This compound kann zur Herstellung von O-Trimethylsilyl-Oximethern verwendet werden . Diese Ether werden häufig als Schutzgruppen in der organischen Synthese verwendet, insbesondere beim Schutz von Aldehyden und Ketonen.

Wirkmechanismus

Target of Action

O-(Trimethylsilyl)hydroxylamine, also known as Aminoxytrimethylsilane, is an O-substituted hydroxylamine . It is primarily used as an intermediate in the synthesis of α-branched amines .

Mode of Action

The compound is formed as an intermediate during the trimethylsilyl chloride catalyzed synthesis of α-branched amines . It interacts with its targets by substituting the hydroxylamine group, which can further react with other compounds to form a variety of products.

Biochemical Pathways

O-(Trimethylsilyl)hydroxylamine is used in the preparation of O-trimethylsilyl oxime ethers . This indicates that it plays a role in the biochemical pathway leading to the formation of these ethers. The downstream effects of this pathway would depend on the specific reactions that these ethers undergo in the biochemical system under consideration.

Result of Action

The primary result of the action of O-(Trimethylsilyl)hydroxylamine is the formation of α-branched amines and O-trimethylsilyl oxime ethers . These compounds can have a variety of effects at the molecular and cellular level, depending on their specific structures and the biochemical context in which they’re present.

Action Environment

The action, efficacy, and stability of O-(Trimethylsilyl)hydroxylamine can be influenced by various environmental factors. For instance, it’s known to react slowly with moisture/water , suggesting that its stability and reactivity could be affected by humidity and water content in the reaction environment. Additionally, factors like temperature and pH could also influence its reactivity and the outcomes of the reactions it participates in.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

O-(Trimethylsilyl)hydroxylamine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules to facilitate the formation of O-trimethylsilyl oxime ethers . The compound’s interaction with biomolecules is primarily through its hydroxylamine group, which can form stable bonds with carbonyl groups in aldehydes and ketones, leading to the formation of oxime ethers . This interaction is crucial in organic synthesis and biochemical research.

Cellular Effects

O-(Trimethylsilyl)hydroxylamine has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable oxime ethers with carbonyl groups can impact cellular functions by modifying the activity of enzymes and proteins involved in metabolic pathways . Additionally, O-(Trimethylsilyl)hydroxylamine may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of O-(Trimethylsilyl)hydroxylamine involves its interaction with carbonyl groups in biomolecules. The hydroxylamine group in the compound forms a stable bond with the carbonyl group, resulting in the formation of oxime ethers . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, O-(Trimethylsilyl)hydroxylamine can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O-(Trimethylsilyl)hydroxylamine can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to moisture and heat . Long-term studies have shown that O-(Trimethylsilyl)hydroxylamine can have lasting effects on cellular function, particularly in in vitro and in vivo studies . The stability and degradation of the compound are important factors to consider when using it in biochemical research.

Dosage Effects in Animal Models

The effects of O-(Trimethylsilyl)hydroxylamine can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects have been observed at high doses, including symptoms such as headache, dizziness, and nausea . It is important to carefully control the dosage of O-(Trimethylsilyl)hydroxylamine in animal studies to avoid potential toxic effects.

Metabolic Pathways

O-(Trimethylsilyl)hydroxylamine is involved in various metabolic pathways, particularly those related to the synthesis of oxime ethers . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . The formation of oxime ethers is a key step in many biochemical reactions, and O-(Trimethylsilyl)hydroxylamine plays a crucial role in facilitating this process .

Transport and Distribution

Within cells and tissues, O-(Trimethylsilyl)hydroxylamine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of O-(Trimethylsilyl)hydroxylamine can affect its activity and function, particularly in biochemical reactions involving oxime ether formation .

Subcellular Localization

O-(Trimethylsilyl)hydroxylamine is localized in specific subcellular compartments, where it exerts its effects on biochemical reactions . The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications . The subcellular localization of O-(Trimethylsilyl)hydroxylamine is important for its activity and function, particularly in the synthesis of oxime ethers and other biochemical processes .

Eigenschaften

IUPAC Name |

O-trimethylsilylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11NOSi/c1-6(2,3)5-4/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKHNNJSMVVESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370436 | |

| Record name | O-(Trimethylsilyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22737-36-6 | |

| Record name | O-(Trimethylsilyl)hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22737-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(Trimethylsilyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(Trimethylsilyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is O-(trimethylsilyl)hydroxylamine useful in organic synthesis?

A: O-(Trimethylsilyl)hydroxylamine serves as a versatile reagent for introducing nitrogen-containing functional groups into organic molecules. For instance, it reacts with aldehydes in the presence of lithium perchlorate/diethyl ether to form O-(trimethylsilyl)oxime ethers. These ethers are highly reactive intermediates that readily react with various nucleophiles, such as trimethylsilyl cyanide, to yield α-substituted hydroxylamine derivatives [].

Q2: Can you give a specific example of O-(trimethylsilyl)hydroxylamine's role in synthesizing complex molecules?

A: Absolutely. Researchers have successfully utilized O-(trimethylsilyl)hydroxylamine in synthesizing a steroid dimer, N,N-bis(3β-acetoxypregn-5(6)-en-20-on-16α-yl)hydroxylamine. This reaction involved a base-catalyzed reaction between 3β-acetoxypregn-5,16-dien-20-one and O-(trimethylsilyl)hydroxylamine []. The dimer's structure was confirmed using various spectroscopic techniques, including NMR, FAB MS, and IR spectroscopy.

Q3: How does trimethylsilyl chloride influence reactions involving O-(trimethylsilyl)hydroxylamine and organozinc halides?

A: Trimethylsilyl chloride plays a crucial dual role in reactions between O-(trimethylsilyl)hydroxylamine and organozinc halides. Firstly, it acts as a promoter, facilitating the nucleophilic addition of organozinc halides to nitrones. Secondly, it functions as a protective agent for the resulting hydroxylamine group. This protection is essential as it allows for further transformations without unwanted side reactions involving the reactive hydroxylamine moiety. The protected O-(trimethylsilyl)hydroxylamines can then be easily deprotected and reduced to the corresponding amines using a zinc-copper couple in an aqueous ammonium chloride solution [].

Q4: What insights do we have into the structure of O-(trimethylsilyl)hydroxylamine derivatives from gas phase studies?

A: Gas electron diffraction and quantum chemical calculations have provided valuable insights into the structure of O-(trimethylsilyl)hydroxylamine derivatives. For instance, studies on N,N-bis(trifluoromethyl)-O-(trimethylsilyl)hydroxylamine revealed a syn orientation of the Si-O bond with respect to the nitrogen lone pair []. This detailed structural information is crucial for understanding the reactivity and bonding properties of these compounds.

Q5: Are there any alternative methods for generating specific nitrones, like N-methyl nitrones, besides using O-(trimethylsilyl)hydroxylamine?

A: Yes, an alternative method for producing N-methyl nitrones involves reacting aldehydes or ketones with (N-methyl-N-trimethylsilyl-O-trimethylsilyl)hydroxylamine []. This approach offers a different synthetic route to access specific nitrone derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one](/img/structure/B1301924.png)